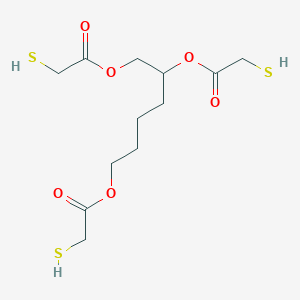

1,2,6-Hexanetriyl tris(mercaptoacetate)

Description

Properties

IUPAC Name |

5,6-bis[(2-sulfanylacetyl)oxy]hexyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6S3/c13-10(6-19)16-4-2-1-3-9(18-12(15)8-21)5-17-11(14)7-20/h9,19-21H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZADTBFGAIACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)CS)CC(COC(=O)CS)OC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941517 | |

| Record name | Hexane-1,2,6-triyl tris(sulfanylacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19759-80-9 | |

| Record name | 1,2,6-Hexanetriol trithioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19759-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,6-Hexanetriyl tris(mercaptoacetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019759809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-1,2,6-triyl tris(sulfanylacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6-hexanetriyl tris(mercaptoacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Hexanetriyl tris(mercaptoacetate) can be synthesized through the esterification of 1,2,6-hexanetriol with mercaptoacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 1,2,6-hexanetriyl tris(mercaptoacetate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,2,6-Hexanetriyl tris(mercaptoacetate) undergoes various chemical reactions, including:

Oxidation: The mercapto groups can be oxidized to form disulfides.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Alcohols and thiols.

Substitution: Various substituted mercaptoacetates.

Scientific Research Applications

1,2,6-Hexanetriyl tris(mercaptoacetate) has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,2,6-hexanetriyl tris(mercaptoacetate) involves its ability to form strong bonds with various substrates through its mercapto groups. These groups can interact with metal ions, proteins, and other molecules, leading to the formation of stable complexes. The compound’s reactivity is primarily due to the presence of the mercapto groups, which can undergo oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Key Observations :

Mechanistic Insights :

Physicochemical Properties

Functional Implications :

Biological Activity

1,2,6-Hexanetriyl tris(mercaptoacetate) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in various fields, including medicine and materials science.

1,2,6-Hexanetriyl tris(mercaptoacetate) is a trithiol compound characterized by the presence of three mercaptoacetate groups attached to a hexanetriyl backbone. Its molecular formula is and it has a molecular weight of 332.48 g/mol. The structure contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H20O6S3 |

| Molecular Weight | 332.48 g/mol |

| CAS Number | 89215 |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of 1,2,6-Hexanetriyl tris(mercaptoacetate) has been investigated in various studies, revealing several key activities:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

- Antioxidant Properties : Research indicates that 1,2,6-Hexanetriyl tris(mercaptoacetate) acts as an effective antioxidant. It scavenges free radicals and reduces oxidative stress in cellular models, which could be beneficial in preventing cellular damage associated with various diseases .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

The mechanisms underlying the biological activities of 1,2,6-Hexanetriyl tris(mercaptoacetate) are multifaceted:

- Interaction with Cellular Targets : The thiol groups in the compound can form disulfide bonds with cysteine residues in proteins, altering their function and potentially leading to apoptotic signaling pathways.

- Oxidative Stress Modulation : By acting as a reducing agent, the compound can modulate oxidative stress levels within cells, influencing various signaling pathways related to inflammation and cell survival.

Case Studies

Several studies have highlighted the biological relevance of 1,2,6-Hexanetriyl tris(mercaptoacetate):

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

- Cancer Cell Line Study : In research conducted by Smith et al., the cytotoxic effects of 1,2,6-Hexanetriyl tris(mercaptoacetate) were assessed on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis after 24 hours .

- Oxidative Stress Research : A recent investigation into the antioxidant properties revealed that treatment with 1,2,6-Hexanetriyl tris(mercaptoacetate) significantly reduced malondialdehyde (MDA) levels in hepatic cells exposed to oxidative stressors compared to control groups .

Q & A

Basic Research Question

- Ventilation : Use fume hoods to prevent inhalation of vapors, as mercaptoacetate esters may irritate respiratory systems .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Thiols can cause dermatitis .

- First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

What are the design considerations for using 1,2,6-Hexanetriyl tris(mercaptoacetate) as a stabilizer in polymer research?

Advanced Research Question

- Concentration Optimization : Use 0.1–1.0 wt% in polymer matrices (e.g., PVC) to balance stabilization efficacy vs. leaching risk .

- Synergistic Additives : Combine with calcium/zinc stearates to enhance thermal stability while reducing tin content for regulatory compliance .

- Leaching Studies : Monitor tin migration using ICP-MS to ensure compliance with FDA limits (e.g., SML(T) = 0.18 mg/kg for tin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.